molecular formula C15H12I3NO4 B1206141 Rathyronine CAS No. 3130-96-9

Rathyronine

Cat. No.: B1206141
CAS No.: 3130-96-9
M. Wt: 650.97 g/mol
InChI Key: AUYYCJSJGJYCDS-UHFFFAOYSA-N
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Description

Rathyronine, also known as 2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid, is a synthetic thyroid hormone analog. It is structurally similar to triiodothyronine, a naturally occurring thyroid hormone. This compound plays a crucial role in regulating metabolism, growth, and development in the body by influencing the basal metabolic rate and the metabolism of carbohydrates, lipids, and proteins .

Mechanism of Action

Target of Action

Rathyronine, also known as dl-triiodothyronine, primarily targets the thyroid hormone receptors (TRs) in the body . These receptors are located in the nucleus of cells and are part of the nuclear receptor family. They play a crucial role in regulating gene expression in response to thyroid hormones .

Mode of Action

This compound interacts with its targets, the thyroid hormone receptors, by binding to these receptors. This binding triggers multiple signaling pathways in target cells that are mediated through various types of G proteins and β-arrestins . The interaction of this compound with its targets leads to changes in the transcriptional activity of numerous genes, thereby influencing various physiological processes .

Biochemical Pathways

This compound affects several biochemical pathways. It is involved in the metabolism of carbohydrates, lipids, and proteins in several target tissues . This compound, like other thyroid hormones, is a key regulator of mitochondrial respiration and biogenesis . The intracellular availability of this compound is regulated in target cells by a mechanism of activation/inactivation catalyzed by three seleno-proteins: type 1 and type 2 iodothyronine deiodinase (D1 and D2) that convert the biologically inactive precursor thyroxine T4 into T3, and type 3 iodothyronine deiodinase (D3) that inactivates thyroid hormone action .

Pharmacokinetics

The pharmacokinetics of this compound, like other thyroid hormones, involves its absorption, distribution, metabolism, and excretion (ADME). Generally, thyroid hormones are well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver and other tissues, and excreted in the bile and urine .

Result of Action

The molecular and cellular effects of this compound’s action are extensive due to the wide distribution of thyroid hormone receptors in the body. This compound influences the basal metabolic rate, protein synthesis, bone growth, and development, as well as the body’s sensitivity to other hormones and the use of vitamins . It also plays a crucial role in the development and differentiation of all cells of the human body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to certain chemicals and heavy metals can disrupt thyroid hormone function . Lifestyle factors such as smoking, alcohol consumption, diet, and exercise can also affect thyroid hormone levels . Understanding these influences is crucial for optimizing the therapeutic use of this compound and managing potential side effects.

Biochemical Analysis

Biochemical Properties

Rathyronine is involved in numerous biochemical reactions, primarily through its interaction with thyroid hormone receptors. It binds to these receptors with high affinity, influencing the transcription of target genes. The hormone interacts with enzymes such as iodothyronine deiodinases, which are responsible for its activation and deactivation. These enzymes catalyze the conversion of thyroxine (T4) to the more active this compound (T3) and vice versa . Additionally, this compound interacts with various proteins and biomolecules, including thyroid-binding globulin, transthyretin, and albumin, which facilitate its transport in the bloodstream .

Cellular Effects

This compound exerts profound effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound enhances the basal metabolic rate by increasing the expression of genes involved in oxidative phosphorylation and mitochondrial biogenesis . It also affects cell proliferation, differentiation, and apoptosis, playing a vital role in tissue development and homeostasis . Moreover, this compound impacts the cardiovascular system by increasing heart rate and cardiac output .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to thyroid hormone receptors (TRs) in the nucleus. These receptors function as transcription factors that regulate the expression of target genes. Upon binding to this compound, TRs undergo conformational changes that facilitate the recruitment of coactivators and the release of corepressors, leading to the activation of gene transcription . This compound also exerts non-genomic effects by interacting with integrin αvβ3 on the plasma membrane, activating signaling pathways such as ERK1/2, which influence cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The hormone is relatively stable under physiological conditions but can undergo degradation in the presence of certain enzymes and environmental factors . Long-term studies have shown that this compound can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity . These effects are often dose-dependent and can be influenced by the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At physiological doses, this compound promotes normal growth and development, while higher doses can lead to hyperthyroidism-like symptoms, including increased metabolic rate, weight loss, and cardiac hypertrophy . Toxic effects at very high doses include liver and kidney damage, as well as disruptions in reproductive function . Threshold effects have been observed, where low doses of this compound have minimal impact, but a sharp increase in effects is seen beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those regulating carbohydrate, lipid, and protein metabolism. It enhances gluconeogenesis and glycogenolysis in the liver, increases lipolysis in adipose tissue, and stimulates protein synthesis in muscle . The hormone’s metabolic effects are mediated through its interaction with enzymes such as deiodinases and its influence on the expression of metabolic genes . This compound also affects metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

This compound is transported in the bloodstream bound to carrier proteins such as thyroid-binding globulin, transthyretin, and albumin . These proteins facilitate its distribution to various tissues, where it can exert its biological effects. Within cells, this compound is transported by specific transporters, including monocarboxylate transporter 8 (MCT8) and organic anion transporting polypeptide 1C1 (OATP1C1) . These transporters ensure the efficient uptake and distribution of this compound within target tissues .

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus, mitochondria, and plasma membrane . In the nucleus, it binds to thyroid hormone receptors to regulate gene transcription. In mitochondria, this compound enhances oxidative phosphorylation and ATP production . The hormone’s localization to specific compartments is facilitated by targeting signals and post-translational modifications that direct it to its sites of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: Rathyronine can be synthesized through a multi-step process involving the iodination of phenolic compounds followed by coupling reactions. The key steps include:

    Iodination: The phenolic compound is iodinated using iodine and an oxidizing agent such as sodium iodate.

    Coupling Reaction: The iodinated phenol is then coupled with an amino acid derivative under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions: Rathyronine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of this compound can lead to the formation of deiodinated derivatives.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different iodinated compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like iodine monochloride and bromine.

Major Products: The major products formed from these reactions include various iodinated and deiodinated derivatives of this compound, which can have different biological activities .

Scientific Research Applications

Rathyronine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    Triiodothyronine (T3): Naturally occurring thyroid hormone with similar structure and function.

    Thyroxine (T4): Another thyroid hormone that is a precursor to triiodothyronine.

    Liothyronine: A synthetic form of triiodothyronine used in thyroid hormone replacement therapy.

Uniqueness: Rathyronine is unique due to its synthetic origin and specific iodination pattern, which can result in different biological activities compared to naturally occurring thyroid hormones. Its synthetic nature allows for precise control over its chemical structure, making it a valuable tool in research and therapeutic applications .

Properties

IUPAC Name

2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I3NO4/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22/h1-4,6,12,20H,5,19H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYYCJSJGJYCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12I3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30858995
Record name O-(4-Hydroxy-3-iodophenyl)-3,5-diiodotyrosine
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Molecular Weight

650.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3130-96-9, 6893-02-3, 5714-08-9
Record name DL-Triiodothyronine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3130-96-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rathyronine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003130969
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name liothyronine
Source DTP/NCI
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Record name Detrothyronin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46046
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Record name O-(4-Hydroxy-3-iodophenyl)-3,5-diiodotyrosine
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Record name Rathyronine
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Record name RATHYRONINE
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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